(4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Description
Properties
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-7-5-10(6-8-11)9-14-16(20)21-15(19-14)12-3-1-2-4-13(12)18/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLULMZYUVCBZ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Cyclocondensation and Ring Formation
The oxazolone ring is synthesized via cyclocondensation reactions. For structurally similar compounds, such as 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones , the reaction involves:
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Reactants : 2-(4-(4-bromo-phenylsulfonyl)benzamido)-acetic acid and substituted benzaldehydes.
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Conditions : Acetic anhydride and sodium acetate under reflux.
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Mechanism : Dehydration and cyclization to form the oxazolone ring .
Key Data:
| Reaction Component | Role | Yield (%) |
|---|---|---|
| Acetic anhydride | Dehydrating agent | – |
| Sodium acetate | Base catalyst | – |
| Substituted benzaldehyde | Electrophilic coupling partner | 42–84 |
Ring-Opening Reactions
The oxazolone ring undergoes nucleophilic attack at the C-2 or C-4 positions due to electron-deficient centers. For example:
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Nucleophiles : Amines, alcohols, or thiols.
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Products : Open-chain amides or esters.
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Substituent Effects : Electron-donating groups at C-2 slow ring-opening kinetics .
Example Reaction:
(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one reacts with phenylhydrazine in acetic acid to form 1,2,4-triazin-6(5H)-ones (42–84% yields) .
Diels-Alder Reactions
The exocyclic double bond at C-4 acts as a dienophile. For instance:
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Dienes : Conjugated dienes (e.g., 1,3-butadiene derivatives).
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Products : Bicyclic or polycyclic adducts.
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Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates .
Comparative Reactivity:
| Dienophile | Reaction Rate (Relative) | Product Stability |
|---|---|---|
| 4-Chlorophenyl-substituted | High | Moderate |
| 4-Methoxyphenyl-substituted | Low | High |
Substitution Reactions
Electrophilic aromatic substitution occurs at the chlorinated phenyl rings:
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Halogenation : Further chlorination or bromination under radical conditions.
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Nitration : Introduces nitro groups at para positions.
Substituent Directing Effects:
| Position | Reactivity (Electrophile) | Major Product |
|---|---|---|
| 2-Chlorophenyl | Meta-directing | 3-Substituted derivatives |
| 4-Chlorophenyl | Para-directing | 4-Substituted derivatives |
Oxidation and Reduction
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Oxidation : The oxazolone ring is resistant to mild oxidants but reacts with strong agents (e.g., KMnO₄) to form carboxylic acids.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding saturated oxazolidinones .
Redox Outcomes:
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic | Benzoic acid derivatives |
| Reduction | H₂ (1 atm), Pd-C | 4,5-Dihydro-oxazol-5-one |
Comparative Analysis with Analogous Compounds
The chlorinated phenyl groups enhance electrophilicity compared to non-halogenated analogs:
| Compound | Electrophilicity (C-4) | Reaction Rate (Diels-Alder) |
|---|---|---|
| 2-(2-Chlorophenyl)-4-(4-Cl-benzylidene) | High | 1.5× faster |
| 2-Phenyl-4-benzylidene | Moderate | Baseline |
| 4-Methoxy-substituted | Low | 0.7× slower |
Catalytic and Solvent Effects
Scientific Research Applications
Antimicrobial Properties
Research indicates that oxazolones exhibit significant antimicrobial activity. Studies have shown that derivatives of oxazolone compounds can inhibit the growth of various bacterial strains and fungi . This property makes them potential candidates for developing new antibiotics.
Anticancer Potential
Several studies have explored the anticancer properties of oxazolones. For example, predictive analyses suggest that compounds derived from oxazolones may inhibit oncological protein kinases, which are crucial in cancer cell proliferation . In vitro assays have demonstrated that certain derivatives possess antiproliferative effects comparable to established chemotherapeutics like 5-fluorouracil .
Anticonvulsant Activity
The anticonvulsant potential of oxazolone derivatives has also been investigated. Compounds similar to (4Z)-2-(2-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one have shown promise in reducing seizure activity in animal models . This suggests a potential therapeutic application in treating epilepsy.
Toxicity Studies
Toxicity evaluations are critical for assessing the safety profile of new compounds. Studies on related oxazolones indicate varying levels of toxicity against model organisms such as Daphnia magna and Saccharomyces cerevisiae . These assessments help identify compounds with favorable safety margins for further development.
Case Study 1: Synthesis and Characterization
A recent study synthesized several oxazolone derivatives, including those similar to this compound. The synthesized compounds were characterized using spectroscopic techniques (FTIR, NMR) and evaluated for biological activity . The results indicated good yields and significant biological activities.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of oxazolones, researchers found that specific substitutions on the oxazolone ring enhanced cytotoxicity against various cancer cell lines . This study highlights the importance of structural modifications in optimizing therapeutic efficacy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of disease progression, particularly in cancer.
Comparison with Similar Compounds
Methodological Tools for Analysis
- Crystallography : SHELX and WinGX/ORTEP () are widely used for determining dihedral angles and hydrogen-bonding patterns, as seen in Analog 1’s structure .
Biological Activity
The compound (4Z)-2-(2-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a member of the oxazolone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.20 g/mol. The structure includes a 1,3-oxazolone ring, which is known for its reactivity and biological significance.
1. Anti-inflammatory Activity
Research has indicated that oxazolone derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain oxazolones inhibited lipoxygenase and trypsin-induced proteolysis effectively. For instance, compounds similar to the one showed an average inhibition of lipid peroxidation by approximately 86.5% in vitro, suggesting strong antioxidant capabilities .
Table 1: Inhibition of Lipid Peroxidation by Oxazolones
| Compound | Lipid Peroxidation Inhibition (%) |
|---|---|
| 2a | 91 |
| 2b | 86 |
| 2c | 90 |
| 2d | 81 |
These findings indicate that the presence of specific substituents on the oxazolone ring can enhance its biological activity against inflammation-related pathways.
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. It was found to inhibit thioredoxin reductase (TrxR), a target closely associated with cancer progression. The inhibition of TrxR has been linked to selective antitumor effects, making it a promising target for drug development .
In one study, a series of oxazolone derivatives were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. Results showed that some derivatives exhibited potent activity comparable to established chemotherapeutics .
Table 2: Anticancer Activity of Oxazolone Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4a | Mia PaCa-2 | 15 |
| 4b | PANC-1 | 12 |
| 4c | RKO | 10 |
3. Antimicrobial Activity
The antimicrobial efficacy of oxazolone derivatives has also been documented. Compounds were tested against various microorganisms including Staphylococcus aureus and Candida albicans. Results demonstrated significant inhibitory effects, indicating their potential use as antimicrobial agents .
Table 3: Antimicrobial Activity of Selected Compounds
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 2a | Staphylococcus aureus | 18 |
| 2b | Candida albicans | 15 |
Case Studies
Several case studies have investigated the biological implications of oxazolones:
- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats showed that specific oxazolone derivatives significantly reduced swelling compared to control groups .
- Anticancer Evaluation : A recent evaluation on the efficacy of oxazolone derivatives against various cancer cell lines revealed that certain modifications to the oxazolone structure could enhance cytotoxicity and selectivity towards cancer cells .
Q & A
Q. What experimental strategies are recommended for synthesizing (4Z)-configured oxazolone derivatives like the target compound?
Answer: The synthesis of Z-configured oxazolones typically involves cyclocondensation of substituted thiosemicarbazides with chloroacetic acid under acidic conditions. A reflux mixture of DMF and acetic acid (e.g., 5 mL DMF + 10 mL acetic acid) with sodium acetate as a base facilitates the reaction. For example, describes a similar protocol for synthesizing 4-thiazolidinones, where oxo-compounds (0.03 mol) react with thiosemicarbazides (0.01 mol) to form Z-configured products. Key steps include:
- Controlling reaction time (2 hours) and temperature (reflux) to favor Z-isomer formation.
- Recrystallization from DMF-acetic acid or DMF-ethanol to purify the product.
Monitoring reaction progress via TLC and confirming stereochemistry using NOESY NMR or X-ray crystallography (as in ) is critical .
Q. How can hydrogen bonding and π-π interactions in the crystal structure of this compound be systematically analyzed?
Answer: Crystal structure analysis involves:
- X-ray diffraction (XRD): Collect data using a Bruker APEXII CCD diffractometer (as in ). Refinement via SHELXL (e.g., R-factor < 0.05) resolves bond lengths and angles .
- Hydrogen bond identification: Use SHELXTL or Mercury software to locate N–H⋯O and C–H⋯N interactions. reports intermolecular N–H⋯O bonds stabilizing the enamine-keto tautomer.
- Graph set analysis: Apply Etter’s formalism () to classify hydrogen bond patterns (e.g., chains or rings). For π-π interactions, measure centroid distances (e.g., 3.39–3.60 Å in ) using Platon or OLEX2 .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To address this:
- Density Functional Theory (DFT): Optimize the geometry using B3LYP/6-311G(d,p) and compare calculated NMR shifts (via GIAO method) with experimental data. highlights Multiwfn’s utility for electron localization function (ELF) analysis to assess tautomeric stability .
- Molecular dynamics (MD): Simulate solvent effects (e.g., DMSO) using AMBER or GROMACS to model conformational flexibility.
- XRD vs. NMR: If crystallography shows a single tautomer (e.g., enamine-keto form in ), but NMR suggests equilibrium, variable-temperature NMR can probe energy barriers .
Q. What strategies optimize the refinement of disordered chlorophenyl groups in the crystal structure?
Answer: Disorder in chlorophenyl rings complicates electron density maps. Mitigation strategies include:
- SHELXL restraints: Apply SIMU, DELU, and ISOR constraints to stabilize anisotropic displacement parameters (ADPs). notes SHELXL’s robustness for small-molecule refinement .
- Occupancy refinement: Split the disordered component into two sites (e.g., 50:50 occupancy) and refine using PART instructions.
- Twinned data handling: For twinned crystals (common in monoclinic systems, as in ), use TWIN/BASF commands in SHELXL. Validate with R1 vs. wR2 convergence (<5% difference) .
Q. How can wavefunction analysis tools like Multiwfn elucidate the electronic properties of the oxazolone ring?
- Electrostatic potential (ESP) mapping: Calculate surface potentials to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen in oxazolone).
- Bond order analysis: Use Mayer or Wiberg bond orders to quantify conjugation in the oxazolone ring (e.g., C=O vs. C–N bond strength).
- Topological analysis (AIM): Evaluate electron density (ρ) and Laplacian (∇²ρ) at bond critical points to confirm resonance stabilization. For example, ρ > 0.2 e/ų at C8–C11 in suggests partial double-bond character .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity predictions between computational models and experimental results for this compound?
Answer: Contradictions may arise from approximations in DFT functionals or solvent effects. Recommended steps:
- Benchmark computational methods: Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis or IR spectra.
- Solvent correction: Apply SMD or COSMO models in Gaussian to account for solvent polarity (e.g., acetic acid in ).
- Kinetic vs. thermodynamic control: Perform potential energy surface (PES) scans to identify competing pathways. For example, notes iodine substitution in similar compounds may follow SNAr mechanisms, requiring transition-state analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
